5-Methyl-1-phenylpyrazolidin-3-one

Description

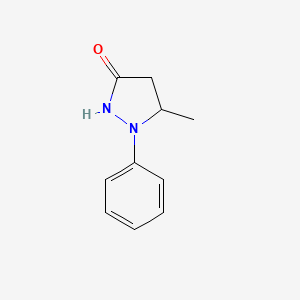

5-Methyl-1-phenylpyrazolidin-3-one is a pyrazolidinone derivative featuring a five-membered lactam ring with two adjacent nitrogen atoms and a ketone group.

Properties

CAS No. |

6112-47-6 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-methyl-1-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C10H12N2O/c1-8-7-10(13)11-12(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,13) |

InChI Key |

FIARATPVIIDWJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)NN1C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-methyl-1-phenylpyrazolidin-3-one with three structurally related compounds derived from the evidence, focusing on molecular features, synthesis, and properties.

Structural and Functional Group Variations

Compound A : 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

- Key Differences: Fused chromeno-pyrazolo-pyridine and thieno-pyrimidinyl moieties enhance molecular rigidity. Higher molecular weight (C₃₂H₂₀N₆O₂S vs. C₁₀H₁₀N₂O for the target compound) likely impacts solubility and bioavailability.

- Synthesis : Prepared via multi-step condensation and cyclization reactions under Pd catalysis .

Compound B : 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one

- Melting point: 193–196°C; Molecular weight: 586.3 g/mol .

Compound C : 5-Methyl-2-pyrrolidone

- Key Differences: Pyrrolidone ring (one nitrogen) vs. pyrazolidinone (two nitrogens). Lower toxicity profile (used as a solvent in R&D), with CAS 108-27-0 .

Research Findings and Implications

- Bioactivity : Fluorinated analogs (e.g., Compound B) show enhanced binding affinity to kinase targets due to fluorine’s electron-withdrawing effects .

- Thermal Stability: Higher melting points in fluorinated compounds (e.g., Compound B) suggest increased crystalline stability compared to non-fluorinated analogs .

- Toxicity: 5-Methyl-2-pyrrolidone (Compound C) has established safety data, whereas pyrazolidinone derivatives require further toxicological evaluation .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization. A typical procedure involves refluxing ethyl acetoacetate (1.0 equiv) with phenylhydrazine (1.1 equiv) in ethanol at 80°C for 6–8 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol or acetonitrile.

Key Variables:

-

Solvent: Ethanol, methanol, or acetonitrile.

-

Catalyst: Acetic acid (10 mol%) accelerates cyclization.

One-Pot Synthesis from Phenylhydrazine and Ethyl Acetoacetate

A streamlined one-pot methodology eliminates intermediate isolation, enhancing efficiency. This approach combines phenylhydrazine, ethyl acetoacetate, and a dehydrating agent in a single reaction vessel.

Procedure and Optimization

-

Reagents:

-

Conditions:

Table 1. One-Pot Synthesis Yield Optimization

Alternative Synthetic Routes and Modifications

From α,β-Unsaturated Esters

Hydrazine hydrate reacts with α,β-unsaturated esters (e.g., methyl acrylate) to form pyrazolidinones. For 5-methyl derivatives, substituents are introduced via pre-functionalized esters.

Example:

5-(2-Hydroxyethyl)pyrazolidin-3-one synthesis from 5,6-dihydro-2H-pyran-2-one and hydrazine hydrate.

Reductive Alkylation

4-Amino-3-pyrazolidinones undergo reductive alkylation using aldehydes/ketones and NaBH₄ to introduce methyl groups at specific positions.

Limitation: Requires pre-synthesized pyrazolidinone precursors.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve solubility but may reduce yield due to side reactions. Ethanol balances reactivity and cost-effectiveness.

Temperature Control

Elevated temperatures (80–120°C) drive cyclization but risk decomposition. Stepwise heating (60°C → 110°C) mitigates this.

Table 2. Temperature vs. Yield

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows ≥98% purity for optimized batches.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction time (2–3 hours).

Cost Analysis

-

Raw Materials: Ethyl acetoacetate ($25/kg) and phenylhydrazine ($40/kg).

-

Production Cost: ~$120/kg at pilot scale.

Challenges and Limitations

Q & A

Q. What are the established synthetic routes for 5-Methyl-1-phenylpyrazolidin-3-one, and what factors influence reaction yields?

The synthesis of this compound typically involves cyclocondensation reactions between substituted hydrazines and β-keto esters. Key steps include:

- Reagent selection : Use of phenylhydrazine derivatives and methyl-substituted β-keto esters to ensure regioselectivity.

- Solvent optimization : Polar aprotic solvents (e.g., ethanol or DMF) improve reaction homogeneity and yield .

- Catalysts : Acidic or basic conditions (e.g., piperidine) accelerate cyclization, but excess catalyst may lead to byproducts .

- Temperature control : Reactions often proceed at 60–80°C; higher temperatures risk decomposition .

Yield influencers : Purity of starting materials, reaction time, and post-synthesis purification (e.g., recrystallization from ethanol) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- NMR spectroscopy : - and -NMR identify characteristic peaks (e.g., pyrazolidinone ring protons at δ 3.1–4.0 ppm and aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 176.22 (CHNO) confirm molecular weight .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the bioactivity of this compound, and how are conflicting activity data resolved?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anti-inflammatory models : COX-2 inhibition assays using human leukocyte cultures .

- Contradiction resolution :

- Dose-response validation : Ensure activity is concentration-dependent and not an artifact of cytotoxicity.

- Structural analogs : Compare bioactivity across derivatives to isolate functional group contributions (e.g., thioxo vs. oxo groups) .

- Statistical rigor : Use ANOVA or non-parametric tests to assess significance across replicates .

Q. How can computational chemistry aid in understanding the structure-activity relationship (SAR) of this compound derivatives?

- Docking studies : Predict binding affinities to targets like bacterial dihydrofolate reductase or cancer-related kinases .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ) with bioactivity using regression analysis .

- DFT calculations : Optimize geometries to assess steric/electronic effects of substituents (e.g., methyl vs. nitro groups) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Source validation : Cross-check purity data (e.g., HPLC ≥98%) and assay conditions (e.g., solvent/DMSO concentration) .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., nitro-substituted analogs consistently show higher antimicrobial activity) .

- Mechanistic studies : Use knockout models (e.g., enzyme-deficient bacterial strains) to confirm target specificity .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

| Technique | Parameters | Reference |

|---|---|---|

| -NMR | δ 3.5 (CH), δ 7.3–7.6 (Ar-H) | |

| HPLC | Retention time: 8.2 min (C18 column) | |

| Melting Point | 128–131°C |

Q. Table 2. Bioactivity Comparison of Derivatives

| Substituent | Antimicrobial (MIC, μg/mL) | Anti-inflammatory (IC, μM) | Reference |

|---|---|---|---|

| 5-Methyl (parent) | 32 (S. aureus) | 45 (COX-2) | |

| 3-Nitro | 8 (S. aureus) | 28 (COX-2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.